molecular formula C21H17BrN2O4S B3463426 [4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate

[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate

Cat. No.: B3463426
M. Wt: 473.3 g/mol
InChI Key: TUEZYLBQIKJPNP-AQTBWJFISA-N
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Description

[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate is a complex organic compound that features a morpholine ring, a thiazole ring, and a bromobenzoate moiety

Properties

IUPAC Name

[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c22-16-5-3-15(4-6-16)20(26)28-17-7-1-14(2-8-17)13-18-19(25)23-21(29-18)24-9-11-27-12-10-24/h1-8,13H,9-12H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEZYLBQIKJPNP-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Bromobenzoate Moiety: This step involves the esterification of the phenyl group with 4-bromobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazole ring.

    Substitution: The bromine atom in the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may include alcohols or amines.

    Substitution: Substituted products will depend on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the morpholine and thiazole rings suggests potential interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the thiazole ring may participate in electron transfer reactions. The bromobenzoate moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5-ylidene]methyl phenyl benzoate
  • 4-bromo-2-(4-morpholinyl)-4-oxo-1,3-thiazol-5-ylidene phenyl benzoate

Uniqueness

The unique combination of the morpholine, thiazole, and bromobenzoate moieties in [4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate distinguishes it from similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate
Reactant of Route 2
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[4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-bromobenzoate

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